molecular formula C4H10O4 B158007 Erythritol CAS No. 10030-58-7

Erythritol

Katalognummer: B158007
CAS-Nummer: 10030-58-7
Molekulargewicht: 122.12 g/mol
InChI-Schlüssel: UNXHWFMMPAWVPI-ZXZARUISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Erythritol is a naturally occurring sugar alcohol (polyol) that is commonly used as a low-calorie sweetener. It is found in various fruits and fermented foods and is produced commercially through fermentation. This compound is approximately 60-70% as sweet as sucrose (table sugar) but contains almost no calories. It does not affect blood sugar levels or cause tooth decay, making it a popular choice for people with diabetes and those looking to reduce their sugar intake .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Erythritol kann durch Hydrierung von Dialdehydstärke unter Verwendung eines Nickelkatalysators bei hohen Temperaturen synthetisiert werden. Diese Methode wird in der industriellen Produktion aufgrund ihrer geringen Effizienz und hohen Kosten nicht häufig eingesetzt .

Industrielle Produktionsmethoden: Das gängigste Verfahren zur industriellen Herstellung von this compound ist die mikrobielle Fermentation. Osmophile Hefen wie Moniliella, Candida und Yarrowia werden zur Fermentation von Glukose verwendet, die aus Maisstärke gewonnen wird. Dem Fermentationsprozess folgen mehrere nachgeschaltete Prozesse, darunter die Klärung der Biomasse, die Trennung unlöslicher Verbindungen, die Reinigung und die Konzentrierung, um this compound-Kristalle zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Erythritol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Veresterung.

Häufige Reagenzien und Bedingungen:

    Oxidation: this compound kann unter Verwendung milder Oxidationsmittel zu Erythrose oxidiert werden.

    Reduktion: Es kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid aus Erythrose zu this compound reduziert werden.

    Veresterung: this compound kann unter sauren Bedingungen mit Säuren reagieren, um Ester zu bilden.

Hauptprodukte:

    Oxidation: Erythrose

    Reduktion: this compound

    Veresterung: this compound-Ester

Wissenschaftliche Forschungsanwendungen

Erythritol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und in verschiedenen Industrien:

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Interaktion mit Geschmacksrezeptoren auf der Zunge, wodurch ein süßer Geschmack ohne die mit Zucker verbundenen Kalorien entsteht. Es wird im Dünndarm absorbiert und unverändert im Urin ausgeschieden, was bedeutet, dass es im Körper keinem nennenswerten Stoffwechsel unterliegt. Diese Eigenschaft macht es für Menschen mit Diabetes geeignet, da es den Blutzuckerspiegel nicht beeinflusst .

Wirkmechanismus

Erythritol exerts its effects primarily through its interaction with taste receptors on the tongue, providing a sweet taste without the calories associated with sugar. It is absorbed in the small intestine and excreted unchanged in the urine, which means it does not undergo significant metabolism in the body. This property makes it suitable for people with diabetes as it does not affect blood glucose levels .

Vergleich Mit ähnlichen Verbindungen

Erythritol wird oft mit anderen Zuckeralkoholen und künstlichen Süßstoffen verglichen:

Die einzigartigen Eigenschaften von this compound, wie sein niedriger Kaloriengehalt, seine minimale Auswirkung auf den Blutzucker und seine hohe Verdaulichkeit, machen es für viele Anwendungen zur bevorzugten Wahl.

Eigenschaften

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol
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InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXHWFMMPAWVPI-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4
Record name ERYTHRITOL
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID6043919
Record name Erythritol
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Molecular Weight

122.12 g/mol
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Physical Description

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid
Record name 1,2,3,4-Butanetetrol, (2R,3S)-rel-
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Boiling Point

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg
Record name Erythritol
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Solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C
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Density

1.451 g/cu cm at 20 °C
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Vapor Pressure

0.0000237 [mmHg]
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Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
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Color/Form

Bipyramidal tetragonal prisms, White crystals

CAS No.

149-32-6
Record name Erythritol
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Melting Point

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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